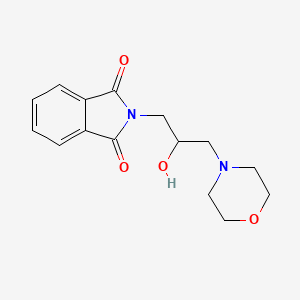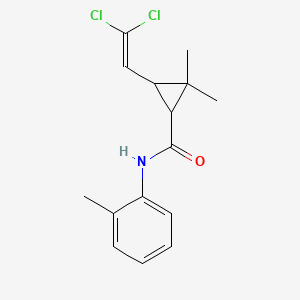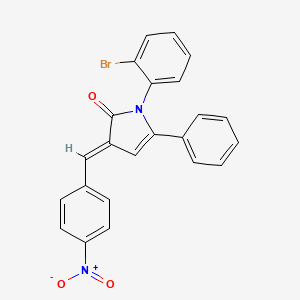![molecular formula C24H19N5O3S B11699685 1-[4-methyl-3'-(2-nitrophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B11699685.png)
1-[4-methyl-3'-(2-nitrophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-METHYL-3’-(2-NITROPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Méthodes De Préparation
The synthesis of 1-[4-METHYL-3’-(2-NITROPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE involves several steps. One common method includes the 1,3-addition of nitrilimines, which are generated in situ by the base-catalyzed dehydrochlorination of hydrazonoyl chlorides using triethylamine, to the C=S group of methyl 2-[1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]-3-(naphthalen-2-yl)prop-2-en-1-one . Industrial production methods may involve scaling up this process and optimizing reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-[4-METHYL-3’-(2-NITROPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Mécanisme D'action
The mechanism by which 1-[4-METHYL-3’-(2-NITROPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE exerts its effects involves interactions with molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of specific enzymes or disruption of cell membranes. The exact molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
Similar compounds include other spiro compounds and 1,3,4-thiadiazole derivatives. What sets 1-[4-METHYL-3’-(2-NITROPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE apart is its unique combination of structural features, which may confer distinct chemical and biological properties. Some similar compounds include:
- 1,3,4-thiadiazole derivatives
- Spiro[cyclohexane-1,2’-[1,3,4]thiadiazole]
- 1-(4-nitrophenyl)-1H-1,2,3-triazole
Propriétés
Formule moléculaire |
C24H19N5O3S |
|---|---|
Poids moléculaire |
457.5 g/mol |
Nom IUPAC |
1-[4'-methyl-4-(2-nitrophenyl)-2'-phenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-yl]ethanone |
InChI |
InChI=1S/C24H19N5O3S/c1-16-19-12-6-7-13-20(19)24(27(25-16)18-10-4-3-5-11-18)28(26-23(33-24)17(2)30)21-14-8-9-15-22(21)29(31)32/h3-15H,1-2H3 |
Clé InChI |
AANPZYPSFOYWBD-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C2(C3=CC=CC=C13)N(N=C(S2)C(=O)C)C4=CC=CC=C4[N+](=O)[O-])C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![17-(5-Chloro-2-methylphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11699603.png)
![methyl [6-bromo-4-(2-chlorophenyl)-2-methylquinazolin-3(4H)-yl]acetate](/img/structure/B11699618.png)
![Ethyl 2-({2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11699626.png)
![(2Z,5Z)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11699639.png)

![N'-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11699658.png)



![(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(2-hydroxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11699680.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-fluorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11699689.png)
![2-methyl-N'-[(2E)-3-phenylprop-2-enoyl]benzohydrazide](/img/structure/B11699692.png)

![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-(2-phenylhydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11699713.png)
